Nvp-aam077

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

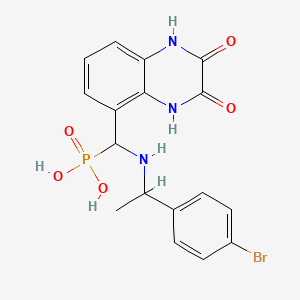

[[1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZGNAZRWCBSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN3O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NVP-AAM077: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-AAM077, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive examination of its core mechanism of action, detailing its molecular binding characteristics, its influence on downstream cellular signaling pathways, and the experimental methodologies employed to elucidate its function. Initially recognized for its high selectivity for NMDA receptors containing the GluN2A subunit, further studies have refined this, indicating a more moderate but significant preference. Its action as a competitive antagonist at the glutamate binding site prevents ion channel activation, thereby inhibiting the influx of calcium and sodium ions. This primary action triggers a cascade of downstream effects, including the modulation of pro-survival and apoptotic pathways, making this compound a valuable tool in neuroscience research and a subject of interest for therapeutic development.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound functions as a competitive antagonist, directly competing with the endogenous agonist glutamate for its binding site on the GluN2 subunits of the NMDA receptor.[1] Unlike non-competitive antagonists that may block the ion channel pore, this compound's reversible binding to the agonist site prevents the necessary conformational change for channel activation.[1] This blockade inhibits the influx of Ca²⁺ and Na⁺ ions, which is the defining characteristic of NMDA receptor activation.[1]

A key aspect of this compound's pharmacology is its subunit selectivity. While initially reported to have over 100-fold specificity for GluN1/GluN2A receptors over GluN1/GluN2B receptors, more extensive analyses have established a more modest, yet significant, 5- to 10-fold preference for GluN2A-containing receptors.[1][2]

Novel Binding Mode: Crystallographic studies of the GluN1-GluN2A ligand-binding domain (LBD) complexed with this compound have revealed a novel mode of antagonist binding.[2] The structure shows that while the dioxoquinoxalinyl and phosphono groups of this compound occupy the glutamate-binding pocket in the GluN2A subunit, the compound's unique bromophenyl group extends out of this pocket.[2] This extension allows it to form a novel interaction with the GluN1 subunit, specifically with the residue Glu781 at the subunit interface.[2] This makes this compound the first identified competitive antagonist for NMDA receptors that is recognized by residues from both GluN1 and GluN2 subunits, providing a new dimension for the design of selective antagonists.[2] This binding induces an "opening" of the bi-lobe structure of the GluN2A LBD compared to its glutamate-bound state, which is characteristic of antagonism.[2][3]

Quantitative Data Presentation

The potency and selectivity of this compound have been quantified across various in vitro and in vivo models. The following tables summarize this key data.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| hGluN1/GluN2A | Functional Assay (Oocytes) | IC₅₀ | 270 nM | [1][4][5][6] |

| hGluN1/GluN2B | Functional Assay (Oocytes) | IC₅₀ | 29.6 µM | [4][5][6] |

| GluN1/GluN2A | Not Specified | IC₅₀ | 31 nM | [7] |

| GluN1/GluN2B | Not Specified | IC₅₀ | 215 nM | [7] |

| General NMDA | Receptor Binding | IC₅₀ | 8 nM | [4] |

| rGluN1/GluN2B | Schild analysis (Oocytes) | Kᵢ | 79 ± 5 nM |[8] |

Note: IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration required for 50% inhibition. A lower value signifies higher potency. Fold selectivity is often calculated by dividing the IC₅₀ for the less sensitive subunit (e.g., GluN2B) by that of the more sensitive subunit (e.g., GluN2A).

Table 2: In Vivo Efficacy of this compound

| Model | Parameter | Value | Species | Reference |

|---|

| Maximal Electroshock (MES) | ED₅₀ | 23 mg/kg | Mice |[4] |

Note: ED₅₀ (median effective dose) is the dose that produces a therapeutic effect in 50% of the population.

Downstream Signaling Pathways

By blocking NMDA receptor-mediated calcium influx, this compound significantly alters intracellular signaling cascades.

Inhibition of Pro-Survival Signaling

Synaptic NMDA receptor activation is a primary driver of the Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV) pathway, which leads to the phosphorylation of cAMP response element-binding protein (CREB).[1][5] Phosphorylated CREB (pCREB) promotes the transcription of pro-survival genes, including brain-derived neurotrophic factor (BDNF).[1][6] By blocking the initial calcium signal, this compound inhibits the activation of this CaMKIV-CREB-BDNF pathway, which can reduce neuronal survival and has been shown to impair spatial learning in mice.[1][4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

NVP-AAM077: A Technical Guide to a GluN2A-Preferring NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-AAM077, also known as PEAQX, is a potent, orally active, and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It exhibits a preferential affinity for NMDA receptors incorporating the GluN2A subunit over those containing the GluN2B subunit.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding kinetics, and effects on downstream signaling pathways. Detailed experimental protocols for the characterization of this compound and quantitative data are presented to facilitate its application in neuroscience research and drug development.

Core Mechanism of Action

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel, this compound directly competes with the endogenous agonist, glutamate. This reversible binding prevents the conformational change required for channel activation, thereby inhibiting the influx of calcium (Ca²⁺) and sodium (Na⁺) ions that characterizes NMDA receptor activation.[1]

Initially reported to have a high degree of selectivity for GluN2A-containing receptors, subsequent detailed pharmacological analyses have shown a more modest 5- to 10-fold preference for GluN1/GluN2A receptors over GluN1/GluN2B receptors.[1][4] This subunit preference is a critical aspect of its pharmacological profile, as different GluN2 subunits are associated with distinct physiological and pathological processes.[1] Structural studies have revealed a novel binding mode for this compound, where its bromophenyl group extends out of the glutamate-binding pocket on GluN2A and interacts with a residue on the GluN1 subunit (GluN1-Glu781).[4] This makes it the first identified competitive NMDA receptor antagonist to be recognized by residues from both GluN1 and GluN2 subunits.[4]

Quantitative Data

The affinity and potency of this compound have been characterized across various in vitro and in vivo experimental paradigms.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |

| hGluN1/hGluN2A | Functional Assay | IC₅₀ | 270 nM | Human | [1][2] |

| hGluN1/hGluN2B | Functional Assay | IC₅₀ | 29.6 µM | Human | [2] |

| rGluN1/rGluN2A | Schild Analysis | Kᵢ | 31 nM | Rat | [3] |

| rGluN1/rGluN2B | Schild Analysis | Kᵢ | 215 nM | Rat | [3] |

| rGluN1/rGluN2B | Schild analysis from two-electrode voltage clamp | Kᵢ | 79 ± 5 nM | Rat | [5] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency. Kᵢ (Inhibition constant) is an indication of the binding affinity of an antagonist. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Seizure Induction Method | Parameter | Dose | Effect | Reference |

| P12 Rats | Pentylenetetrazole (PTZ) | % Incidence of Generalized Seizures | 5 mg/kg | Suppression of tonic phase | [6] |

| P12 Rats | Pentylenetetrazole (PTZ) | % Incidence of Generalized Seizures | 10 mg/kg | Suppression of tonic phase | [6] |

| P12 Rats | Pentylenetetrazole (PTZ) | % Incidence of Generalized Seizures | 20 mg/kg | Significant suppression of tonic and clonic phases | [6] |

| Mice | Maximal Electroshock (MES) Test | ED₅₀ | Not Specified | Anticonvulsant activity | [1] |

ED₅₀ (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population.

Signaling Pathways

As an inhibitor of NMDA receptor function, this compound modulates several downstream intracellular signaling cascades critical for synaptic plasticity and cell survival.

Caption: Downstream signaling pathways modulated by this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.[5]

-

Objective: To quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing NMDA receptors (e.g., from rat cortex).[5]

-

Radioligand (e.g., [³H]CGP 39653).[5]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

-

This compound stock solution.[5]

-

Non-specific binding control (e.g., 1 mM L-glutamate).[5]

-

Glass fiber filters, scintillation vials, and fluid.[5]

-

Filtration manifold and scintillation counter.[5]

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.[5]

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand with a saturating concentration of a non-labeled ligand).[5]

-

Allow the reaction to reach equilibrium.[5]

-

Terminate the reaction by rapid filtration through glass fiber filters, separating bound from unbound radioligand.[5]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[5]

-

Caption: Experimental workflow for the radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional antagonism of this compound on NMDA receptor-mediated currents in neurons.[1]

-

Objective: To determine the effect of this compound on the ion currents mediated by NMDA receptors.

-

Materials:

-

Cultured neurons or brain slices.

-

Glass micropipettes.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4.[1]

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.[1]

-

Agonists: NMDA and glycine.[1]

-

This compound.[1]

-

Patch-clamp amplifier and data acquisition system.

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Clamp the neuron at a holding potential of -70 mV.[1]

-

Evoke NMDA receptor-mediated currents by applying NMDA and glycine.[1]

-

After establishing a stable baseline, perfuse the external solution containing various concentrations of this compound.[1]

-

Record the NMDA receptor-mediated currents in the presence of the antagonist.[1]

-

Wash out the drug to ensure the current returns to baseline.[1]

-

Plot the percentage of current inhibition against the this compound concentration to determine the IC₅₀.

-

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Maximal Electroshock (MES) Test

This in vivo assay is utilized to evaluate the anticonvulsant properties of this compound.[1]

-

Objective: To determine the dose of this compound that protects 50% of animals from MES-induced seizures (ED₅₀).

-

Materials:

-

Procedure:

-

Administer this compound or a vehicle to groups of mice at various doses.[1]

-

At the time of peak drug effect, apply a maximal electrical stimulus through corneal electrodes.[1]

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.[1]

-

The absence of tonic hindlimb extension is considered protection.[1]

-

Calculate the percentage of protected animals at each dose.[1]

-

Determine the ED₅₀ value using probit analysis.[1]

-

Conclusion

This compound is a well-characterized competitive NMDA receptor antagonist with a moderate preference for GluN2A-containing receptors. Its unique mechanism of action, involving interaction with both GluN1 and GluN2A subunits, and its effects on key intracellular signaling pathways make it a valuable tool for dissecting the roles of NMDA receptor subtypes in synaptic plasticity, neuronal function, and various neurological disorders. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers utilizing this compound in their investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]

NVP-AAM077: A Technical Guide to its NMDA Receptor Subunit Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the N-methyl-D-aspartate (NMDA) receptor selectivity of NVP-AAM077 (also known as PEAQX). This compound is a competitive antagonist that acts at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1][2] Its utility in neuroscience research stems from its preference for specific GluN2 subunits, which allows for the dissection of the physiological and pathological roles of different NMDA receptor populations.

Core Mechanism of Action

This compound functions as a competitive antagonist, directly competing with the endogenous agonist glutamate at its binding site on the GluN2 subunit of the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel pore, this compound's reversible binding prevents the conformational change required for channel activation.[1] This action inhibits the influx of calcium (Ca²⁺) and sodium (Na⁺) ions, which is the defining characteristic of NMDA receptor activation.[1] Structural studies have revealed a unique binding mode where the bromophenyl group of this compound extends out of the traditional glutamate-binding pocket to interact with a residue on the adjacent GluN1 subunit, a feature that contributes to its binding affinity.[3][4]

Quantitative Data on Subunit Selectivity

The selectivity of this compound has been a subject of detailed investigation, with initial reports suggesting a very high preference for GluN2A-containing receptors.[3][5] However, subsequent, more extensive pharmacological analyses have revealed a more modest selectivity.[1][3][4] The degree of selectivity is notably different between human and rodent receptors.[5][6]

It was originally reported to have over 100-fold specificity for human GluN1-GluN2A over GluN1-GluN2B receptors.[3][5] Later studies clarified that this selectivity is approximately 5- to 13-fold for rodent receptors.[3][5][7] this compound also demonstrates a high affinity for GluN2C subunits and a lower affinity for GluN2D-containing receptors.[6]

Table 1: In Vitro Potency and Binding Affinity of this compound at Human NMDA Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| hGluN1/GluN2A | Functional Assay | IC₅₀ | 270 nM | [1][8][9] |

| hGluN1/GluN2B | Functional Assay | IC₅₀ | 29.6 µM | [1][8][9] |

| NMDA Receptors (general) | Binding Assay | IC₅₀ | 8 nM | [1][10] |

Table 2: Equilibrium Constants (Ki) of this compound at Recombinant Rat NMDA Receptors

| Receptor Subtype | Parameter | Value | Reference |

| rGluN1/GluN2A | Ki | 23 - 31 nM | [1][7] |

| rGluN1/GluN2B | Ki | 213 - 215 nM | [1][7] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist required to inhibit 50% of the maximal response in vitro. Ki (Inhibitory constant) represents the equilibrium dissociation constant for the antagonist binding to the receptor. A lower value for both parameters indicates higher potency or affinity.

Experimental Protocols

The determination of this compound's subunit selectivity relies on robust in vitro pharmacological assays. The two primary methods are the expression of recombinant receptors in host cells for electrophysiological analysis and radioligand binding assays.

This is the gold standard for determining the functional inhibitory potency (IC₅₀) of a compound on specific receptor subtypes.

-

Objective: To express specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) in a controlled system for pharmacological testing.

-

Methodology:

-

Cell Culture & Transfection: Human Embryonic Kidney 293 (HEK293) cells or Xenopus laevis oocytes are commonly used. Plasmids containing the cDNA for the desired human or rodent GluN1 and GluN2 subunits are co-transfected into the host cells.

-

Cell Selection: For stable cell lines, an antibiotic resistance gene is co-transfected, and cells are cultured in a medium containing the antibiotic (e.g., G418) to select for those that have successfully incorporated the plasmids.[2]

-

Whole-Cell Patch Clamp / Two-Electrode Voltage Clamp:

-

Eliciting Currents: NMDA receptor-mediated currents are evoked by the brief application of NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM).[1][3]

-

Antagonist Application: After establishing a stable baseline response, the external solution containing this compound at various concentrations is perfused over the cell.[1]

-

Data Analysis: The inhibition of the NMDA-evoked current at each antagonist concentration is measured. The data are plotted as percent inhibition versus log concentration, and the curve is fitted to a logistic equation to determine the IC₅₀ value.[3]

-

This method is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

-

Objective: To quantify the affinity of this compound for the NMDA receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from brain tissue or from cells expressing the recombinant NMDA receptors of interest.

-

Incubation: The membranes are incubated with a specific radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist.[1]

-

Specific binding is calculated by subtracting non-specific from total binding.[1]

-

The IC₅₀ value (concentration of this compound that displaces 50% of the specific binding) is determined from a competition curve.[1]

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1][3]

-

-

Signaling Pathways and Functional Implications

By blocking NMDA receptor activation, this compound prevents the initial influx of Ca²⁺, a critical second messenger. This has significant downstream consequences for intracellular signaling cascades involved in synaptic plasticity, gene expression, and cell survival.

Activation of synaptic NMDA receptors is a primary driver for the phosphorylation of cAMP response element-binding protein (CREB), which is crucial for long-term potentiation (LTP) and the transcription of pro-survival genes like brain-derived neurotrophic factor (BDNF).[1][10] By blocking this initial calcium signal, this compound can inhibit the activation of the CREB signaling pathway.[1] The antagonist's rapid antidepressant-like effects have been associated with the activation of the mammalian target of rapamycin (mTOR) signaling pathway and an increase in the GluA1 subunit of AMPA receptors.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lack of NMDA Receptor Subtype Selectivity for Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PEAQX (NVP-AAM077)

Introduction

PEAQX, also known as NVP-AAM077, is a synthetic molecule belonging to the quinoxalinedione class of compounds.[1] It functions as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system involved in excitatory synaptic transmission.[2][3][4] PEAQX exhibits a notable preference for NMDA receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][4][5] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, effects on intracellular signaling pathways, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The affinity and potency of PEAQX have been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity (Kᵢ) and Potency (IC₅₀) of PEAQX at NMDA Receptor Subtypes

| Receptor Subunit Composition | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Fold Selectivity (GluN2A vs. GluN2B) |

| hGluN1A/hGluN2A | Two-electrode voltage clamp | Human | - | 270[6] | ~110-fold |

| hGluN1A/hGluN2B | Two-electrode voltage clamp | Human | - | 29,600[6] | |

| rGluN1/rGluN2A | Schild analysis from TEVC | Rat | 7.3 ± 0.5 | - | ~11-fold[1] |

| rGluN1/rGluN2B | Schild analysis from TEVC | Rat | 79 ± 5 | - | |

| GluN1/GluN2A | Not Specified | Not Specified | 52 (for ST3, an improved analog)[7][8] | 31[7][9] | ~5-15 fold[7][10][11] |

| GluN1/GluN2B | Not Specified | Not Specified | 782 (for ST3, an improved analog)[7][8] | 215[7][9] |

Note: Initial reports suggested a higher selectivity (~100-fold), while subsequent studies have indicated a more modest but significant preference for the GluN2A subunit.[5][10][11]

Table 2: In Vivo Efficacy of PEAQX

| Model | Species | Endpoint | Route of Administration | ED₅₀ |

| Maximal Electroshock (MES) Seizures | Mouse | Inhibition of seizures | Not Specified | 23 mg/kg[12] |

| Pentylenetetrazol (PTZ)-induced Seizures | Rat (P12, P18, P25) | Suppression of generalized seizures | s.c. | Dose-dependent suppression at 5, 10, and 20 mg/kg[13][14] |

| Forced Swim Test | Mouse | Antidepressant-like effects (reduced immobility) | i.p. | Effective at 10 and 20 mg/kg[15] |

Core Mechanism of Action and Signaling Pathways

PEAQX functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[2] Unlike non-competitive antagonists that block the ion channel, PEAQX directly competes with the endogenous agonist, glutamate.[2] This reversible binding prevents the conformational change necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.[2][4] Crystallographic studies have revealed a unique binding mode where the bromophenyl group of PEAQX extends into a pocket at the interface between the GluN1 and GluN2A subunits, contributing to its affinity and selectivity.[11][16][17]

By blocking NMDA receptor-mediated calcium influx, PEAQX significantly modulates downstream intracellular signaling cascades crucial for neuronal function, survival, and plasticity.[2]

Inhibition of CREB Signaling Pathway

Activation of synaptic NMDA receptors is a primary driver of cAMP response element-binding protein (CREB) phosphorylation, which is essential for long-term potentiation and neuronal survival.[2] By blocking this initial calcium signal, PEAQX can inhibit the activation of the CREB signaling pathway, potentially reducing the expression of pro-survival factors like brain-derived neurotrophic factor (BDNF).[2][6]

Caption: Inhibition of the NMDA Receptor-CREB Signaling Pathway by PEAQX.

Modulation of Akt/GSK-3β and mTOR Signaling Pathways

NMDA receptor hypofunction, which can be induced by antagonists like PEAQX, has been shown to decrease the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β).[2] This leads to increased GSK-3β activity, which can promote apoptotic pathways.[2] Conversely, the rapid antidepressant-like effects of PEAQX have been associated with an increase in mammalian target of rapamycin (mTOR) signaling in the medial prefrontal cortex, leading to the synthesis of proteins relevant to synaptic plasticity.[1][15]

Caption: Simplified mTOR signaling pathway modulated by PEAQX.

Induction of Apoptosis via Caspase-3

In some contexts, such as in cortical striatal slice cultures, PEAQX can promote the activation of caspase-3 and induce cell apoptosis.[6] This effect is dose-dependent and has been observed both in vitro and in vivo.[6] For instance, subcutaneous administration in rats resulted in an 8-fold increase in caspase-3 activity in the striatum at a dose of 20 mg/kg.[6]

Caption: PEAQX-induced activation of the Caspase-3 apoptotic pathway.

Experimental Protocols

The characterization of PEAQX relies on several key experimental methodologies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of PEAQX for the NMDA receptor.[1]

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound.[7]

-

Materials:

-

Cell membranes expressing the NMDA receptor subtype of interest (e.g., from HEK293 cells or rat cortical membranes).[1][7]

-

Radioligand specific for the glutamate binding site (e.g., [³H]CGP 39653).[1][2]

-

PEAQX stock solution.[1]

-

Non-specific binding control (e.g., 1 mM L-glutamate).[1]

-

Glass fiber filters, filtration manifold, and scintillation counter.[1][2]

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of PEAQX.[2]

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).[2]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[1][2]

-

Quantify the radioactivity on the filters using a scintillation counter.[1][2]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[1]

-

Plot the percentage of specific binding against the logarithm of the PEAQX concentration.[1]

-

Fit the data to a one-site competition curve to determine the IC₅₀ value.[1]

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[1][7]

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels and determining the potency and selectivity of compounds like PEAQX.[5]

-

Objective: To determine the IC₅₀ of PEAQX at specific NMDA receptor subunit combinations.[7]

-

Materials:

-

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.[1][5]

-

cRNA Injection: Inject oocytes with cRNA encoding the specific NMDA receptor subunits of interest. Incubate for several days to allow receptor expression.[5]

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential (e.g., at -70 mV).[9]

-

Agonist and Antagonist Application: Perfuse the oocyte with a solution containing NMDA and glycine to elicit an inward current.[5] Repeat the measurement in the presence of various concentrations of PEAQX.[5][9]

-

-

Data Analysis:

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

Maximal Electroshock (MES) Test

This in vivo assay is used to evaluate the anticonvulsant activity of compounds.[2]

-

Objective: To determine the dose of PEAQX that protects 50% of animals from MES-induced seizures (ED₅₀).[2]

-

Materials:

-

Procedure:

-

Data Analysis:

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Conclusion

PEAQX (this compound) is a well-characterized competitive NMDA receptor antagonist with a moderate but significant degree of selectivity for GluN2A-containing receptors.[2][7] Its mechanism of action, centered on the inhibition of glutamate binding and subsequent calcium influx, has profound implications for modulating synaptic plasticity, neuronal survival, and excitability.[2] The compound has demonstrated in vivo efficacy as an anticonvulsant and shows potential as an antidepressant.[13][15][18] The detailed understanding of its interaction with the NMDA receptor and its downstream signaling effects makes PEAQX an invaluable pharmacological tool for investigating the specific roles of GluN2A-containing NMDA receptors in both physiological and pathological processes in the central nervous system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. PEAQX - Wikipedia [en.wikipedia.org]

- 11. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticonvulsant Action of GluN2A-Preferring Antagonist PEAQX in Developing Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

NVP-AAM077: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

NVP-AAM077, also known as PEAQX, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2A subunit.[1][2] This guide provides an in-depth overview of its chemical and physical properties, structure, and its mechanism of action as a valuable tool in neuroscience research.

Core Chemical and Physical Properties

This compound is a synthetic organic compound characterized by a unique combination of a dioxoquinoxalinyl ring, a bromophenyl group, and a phosphono group.[3][4] These structural features contribute to its specific binding affinity and antagonist activity at the NMDA receptor.

| Property | Value | Reference(s) |

| IUPAC Name | (R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl-phosphonic acid | [3][4] |

| Synonyms | PEAQX | [1][5] |

| Molecular Formula | C₁₇H₁₇BrN₃O₅P | [1][6] |

| Molecular Weight | 454.217 g/mol | [1][6] |

| CAS Number | 459836-30-7 | [1] |

| Appearance | Crystalline solid | [6] |

| Solubility | Soluble in water | [6][7] |

| SMILES | C--INVALID-LINK--NC(C2=C3C(=CC=C2)N=C(C(=N3)O)O)P(=O)(O)O | [5] |

| Predicted pKa | 1.39 (strongest acidic), 8.35 (strongest basic) | [1] |

| Predicted LogP | 1.63 | [1] |

Chemical Structure

The chemical structure of this compound is fundamental to its function. The molecule consists of a quinoxaline-2,3-dione core, a phosphonomethyl group, and a (1S)-1-(4-bromophenyl)ethylamino side chain.[1] The crystal structure of the GluN1-GluN2A ligand-binding domain in complex with this compound reveals that the dioxoquinoxalinyl ring and the phosphono group are situated in the glutamate-binding pocket of the GluN2A subunit.[3][4] Uniquely, the bromophenyl group extends towards the GluN1 subunit, interacting with GluN1-Glu781 at the subunit interface, a novel binding mode for a competitive NMDA receptor antagonist.[3]

Mechanism of Action and Receptor Selectivity

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[2] By directly competing with the endogenous agonist glutamate, it prevents the conformational changes necessary for ion channel activation, thereby inhibiting the influx of calcium and sodium ions.[2]

While initially reported to have a high selectivity for GluN2A-containing receptors, subsequent and more detailed pharmacological analyses have shown a more modest, yet significant, preference.[3][5][8]

| Receptor Subtype | IC₅₀ (nM) | Fold Selectivity (GluN2A vs. GluN2B) | Reference(s) |

| Human GluN1/GluN2A | 270 | ~110-fold | [9][10] |

| Human GluN1/GluN2B | 29,600 | - | [9][10] |

| Rodent GluN1/GluN2A | 31 | ~7-10 fold | [7][11] |

| Rodent GluN1/GluN2B | 215 | - | [7][11] |

Note: IC₅₀ values can vary depending on the experimental conditions and assay type.

Downstream Signaling Pathways

The antagonism of NMDA receptors by this compound has significant downstream effects on intracellular signaling cascades. Two key pathways modulated by this compound are the mTOR and ERK signaling pathways.[1] The rapid antidepressant-like effects of this compound have been linked to an increase in mTOR signaling in the medial prefrontal cortex.[1][12][13]

Caption: Simplified overview of signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Materials:

-

Cell membranes expressing NMDA receptors (e.g., from rat cortex).

-

Radioligand specific for the glutamate binding site (e.g., [³H]CGP 39653).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound stock solution.

-

Non-specific binding control (e.g., 1 mM L-glutamate).

-

Glass fiber filters.

-

Scintillation vials and fluid.

-

Filtration manifold and vacuum pump.

-

Scintillation counter.

Methodology:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the cell membranes, radioligand, and either buffer, unlabeled competitor (for non-specific binding), or varying concentrations of this compound.

-

Incubate the tubes to allow the binding to reach equilibrium (e.g., at 4°C or room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on different NMDA receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A/B).

-

Recording chamber.

-

Voltage-clamp amplifier.

-

Microelectrodes filled with 3 M KCl.

-

Bath solution (e.g., 5 mM HEPES, 100 mM NaCl, 0.3 mM BaCl₂, pH 7.4).

-

Agonist solutions (L-glutamate and glycine).

-

This compound solutions of varying concentrations.

Methodology:

-

Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits and incubate for 2-4 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the bath solution.

-

Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Evoke currents by applying a solution containing a fixed concentration of L-glutamate and glycine.

-

After establishing a stable baseline current, co-apply the agonist solution with increasing concentrations of this compound.

-

Measure the peak inward current at each concentration of this compound.

-

Wash out the antagonist to ensure the current returns to baseline.

-

Plot the concentration-response curve and determine the IC₅₀ value.

Caption: Workflow for a two-electrode voltage-clamp experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEAQX - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. PEAQX |NVP-AAM 077 | NMDA receptor GluN2A Antagonist | Hello Bio [hellobio.com]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

NVP-AAM077: A Technical Guide to Solubility and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of NVP-AAM077 (also known as PEAQX), a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with a preference for the GluN2A subunit.[1][2] Accurate solubility data and proper handling protocols are critical for ensuring the reliability and reproducibility of experimental results in neuroscience research and drug development. This document outlines the solubility of this compound in commonly used laboratory solvents, details relevant experimental protocols, and visualizes its mechanism of action.

Quantitative Solubility Data

The solubility of this compound has been reported in both aqueous and organic solvents. The data is summarized in the table below for easy comparison. It is important to note that the tetrasodium hydrate form of this compound is often used in research due to its enhanced solubility in aqueous solutions.[3][4]

| Solvent | Compound Form | Reported Solubility | Molar Concentration (approx.) | Notes |

| Water | This compound | "Soluble"[1][5] | Not Specified | General qualitative assessment. |

| Water | This compound tetrasodium hydrate | 22.9 mg/mL[3] | ~40.88 mM | Sonication and heating are recommended to aid dissolution.[3] |

| Water | This compound tetrasodium hydrate | ≥ 25 mg/mL[4] | ~44.63 mM | Saturation point was not determined.[4] |

| Water | This compound tetrasodium hydrate | 24 mg/mL[6] | ~42.69 mM | - |

| DMSO | This compound | 40 mg/mL | ~88.06 mM | Prepared by dissolving 2 mg in 50 µL of DMSO. |

Experimental Protocols

Proper preparation of this compound solutions is fundamental for in vitro and in vivo studies. The following protocols are based on methodologies cited in the literature.

Protocol 1: Preparation of Aqueous Stock Solution (this compound Tetrasodium Hydrate)

This protocol is suitable for most cell culture experiments and in vivo studies where aqueous administration is preferred.

-

Weighing: Accurately weigh the desired amount of this compound tetrasodium hydrate powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the required volume of sterile, purified water (e.g., Milli-Q®) to achieve the target concentration (e.g., 22.9 mg/mL).[3]

-

Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonication and gentle heating are recommended to facilitate dissolution.[3]

-

Sterilization: For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter.[4]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[4]

Protocol 2: Preparation of DMSO Stock Solution

DMSO is often used as a solvent for preparing high-concentration stock solutions that are subsequently diluted in aqueous media for experiments.

-

Weighing: In a sterile tube, weigh the desired amount of this compound.

-

Solvent Addition: Add the appropriate volume of high-purity DMSO to reach the desired high concentration (e.g., 40 mg/mL).

-

Dissolution: Vortex the solution until the compound is completely dissolved.

-

Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C.[4]

-

Working Solution Preparation: For experiments, the DMSO stock is typically diluted with a sterile aqueous buffer or cell culture medium to the final working concentration.[7] It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the glutamate-binding site of the NMDA receptor, showing a preference for receptors containing the GluN2A subunit.[1][8] By blocking the binding of glutamate, this compound prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and subsequent activation of downstream signaling cascades.[8] One such critical pathway is the CREB (cAMP response element-binding protein) signaling cascade, which is involved in synaptic plasticity and cell survival.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PEAQX tetrasodium hydrate | NMDAR | Apoptosis | iGluR | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound Tetrasodium Hydrate [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

NVP-AAM077: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for NVP-AAM077 (also known as PEAQX), a selective NMDA receptor antagonist. Understanding the stability profile of this compound is critical for ensuring its integrity and activity in research and development settings. This document summarizes available data on its storage as a solid and in solution, discusses potential degradation pathways based on its chemical structure, and provides generalized experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a complex molecule containing a quinoxaline-2,3-dione core, a phosphonic acid group, and a bromophenyl moiety. These structural features influence its solubility, stability, and handling requirements.

| Property | Value | Source |

| Chemical Name | (R)-[(S)-1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methylphosphonic acid | [1] |

| Molecular Formula | C₁₇H₁₇BrN₃O₅P | [1] |

| Molecular Weight | 454.2 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

Storage Conditions and Stability Summary

Proper storage is essential to maintain the potency and purity of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions based on information from various suppliers.

Solid-State Storage and Stability

| Condition | Temperature | Duration | Recommendations | Source |

| Long-term Storage | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. | [1] |

| Lyophilized Form | -20°C | 36 months | Keep desiccated. | [2] |

Solution Storage and Stability

| Solvent | Temperature | Duration | Recommendations | Source |

| Aqueous Solutions | -20°C | Up to 3 months | Aliquot to avoid multiple freeze-thaw cycles. | [2] |

| Aqueous Solutions | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles. | [2] |

Potential Degradation Pathways

-

Hydrolysis: The phosphonic acid esters are generally susceptible to hydrolysis under both acidic and basic conditions.[3] The amide linkage could also be susceptible to hydrolysis under strong acidic or basic conditions.

-

Oxidation: The quinoxaline ring system can be susceptible to oxidation. Quaternary salts of 2-alkylquinoxalines are known to be unstable and can be converted into complex colored products by oxidation.[4][5]

-

Photodegradation: Compounds with aromatic rings and conjugated systems, like the quinoxaline and bromophenyl groups in this compound, can be sensitive to light. It is recommended to protect the compound from light during storage and handling.

The following diagram illustrates the potential degradation sites on the this compound molecule.

References

The Binding Site of NVP-AAM077 on the NMDA Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding site and mechanism of action of NVP-AAM077, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details the molecular interactions, quantitative binding data, experimental methodologies used for its characterization, and its impact on cellular signaling pathways.

Core Mechanism of Action: Competitive Antagonism at the GluN2A Subunit

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel, this compound directly competes with the endogenous agonist, glutamate. This binding prevents the conformational change required for channel activation, thereby inhibiting the influx of calcium and sodium ions.[1]

A key feature of this compound is its preference for NMDA receptors containing the GluN2A subunit. While initially reported to have over 100-fold specificity for GluN1/GluN2A over GluN1/GluN2B receptors, subsequent, more detailed pharmacological analyses have shown a more modest, approximately 5- to 11-fold preference.[2][3][4][5]

Crystal structure analysis of the GluN1-GluN2A ligand-binding domain (LBD) in complex with this compound has revealed a novel mode of antagonist binding. The dioxoquinoxalinyl ring and the phosphono group of this compound occupy the glutamate-binding pocket within the GluN2A subunit.[2][6] Uniquely, the bromophenyl group of this compound extends out of this pocket and interacts with the GluN1 subunit at the interface between the GluN1 and GluN2A subunits.[2][6] Specifically, this interaction involves the residue Glu781 on the GluN1 subunit.[2][6] This makes this compound the first identified competitive antagonist for NMDA receptors that is recognized by residues from both GluN1 and GluN2 subunits.[2]

Quantitative Data on this compound Activity

The binding affinity and inhibitory potency of this compound have been quantified across various experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound at NMDA Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| hGluN1/hGluN2A | Functional Assay | IC₅₀ | 270 nM | [1][7] |

| hGluN1/hGluN2B | Functional Assay | IC₅₀ | 29.6 µM | [7] |

| rGluN1/rGluN2A | Electrophysiology (Oocytes) | IC₅₀ | 23 nM | [8] |

| rGluN1/rGluN2B | Electrophysiology (Oocytes) | IC₅₀ | 213 nM | [8] |

| rGluN1/rGluN2B | Electrophysiology (Oocytes) | IC₅₀ | 215 ± 13 nM (for 1.5 µM glutamate) | [9] |

| rGluN1/rGluN2B | Electrophysiology (Oocytes) | IC₅₀ | 2.2 ± 0.14 µM (for 15 µM glutamate) | [9] |

| Native (rat cortical) | Radioligand Binding ([³H]CGP 39653 displacement) | IC₅₀ | 8 nM | [10] |

Table 2: In Vivo Efficacy of this compound

| Test | Parameter | Value | Reference |

| Mouse Maximal Electroshock (MES) Test | ED₅₀ | 23 mg/kg | [1] |

Impact on Cellular Signaling Pathways

By blocking NMDA receptor-mediated calcium influx, this compound significantly modulates downstream intracellular signaling cascades crucial for neuronal function and plasticity.

Inhibition of CREB Signaling

Activation of synaptic NMDA receptors is a primary driver for the phosphorylation of cAMP response element-binding protein (CREB), which is essential for the transcription of genes involved in long-term potentiation and neuronal survival, such as brain-derived neurotrophic factor (BDNF).[1] By blocking the initial calcium signal, this compound inhibits the activation of this CaMKIV-CREB signaling pathway.[1][11]

Caption: Inhibition of the NMDA Receptor-CREB Signaling Pathway by this compound.

Modulation of mTOR Signaling

This compound has been shown to induce rapid antidepressant-like effects, which are associated with the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[10][12] One proposed mechanism involves the blockade of NMDA receptors on GABAergic interneurons, leading to a disinhibition of glutamate release.[12] This increased glutamate stimulates AMPA receptors on pyramidal cells, resulting in Ca²⁺ influx and activation of the mTOR pathway, which in turn promotes the synthesis of synaptic proteins like GluA1.[10][12]

Caption: Proposed Signaling Pathway for this compound's Antidepressant-like Effects.

Experimental Protocols

Detailed methodologies are crucial for the characterization of NMDA receptor antagonists. The following sections describe key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the NMDA receptor.

Materials:

-

Rat cortical membranes

-

[³H]CGP 39653 (radioligand)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]CGP 39653), and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Caption: Experimental Workflow for the Radioligand Binding Assay.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional effect of a compound on ion channels expressed in Xenopus oocytes.

Objective: To determine the IC₅₀ of this compound on specific NMDA receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GluN1 and desired GluN2 subunits (e.g., GluN2A, GluN2B)

-

Recording solution (e.g., 100 mM NaCl, 5 mM HEPES, 0.3 mM BaCl₂, pH 7.4)

-

Agonists (L-glutamate and glycine)

-

This compound

-

Two-electrode voltage-clamp setup

Procedure:

-

Oocyte Injection: Inject oocytes with a mixture of cRNAs for the desired NMDA receptor subunits. Incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Elicit Currents: Apply a solution containing agonists (e.g., 5 µM L-glutamate and 100 µM glycine) to evoke an inward current mediated by the expressed NMDA receptors.

-

Antagonist Application: After establishing a stable baseline response, co-apply the agonist solution with increasing concentrations of this compound.

-

Data Acquisition and Analysis: Measure the peak inward current at each this compound concentration. Calculate the percentage of inhibition for each concentration relative to the control response and fit the data to determine the IC₅₀ value.

Caption: Workflow for Two-Electrode Voltage-Clamp Electrophysiology.

Site-Directed Mutagenesis

This technique is used to alter specific amino acid residues in a protein to investigate their role in ligand binding or protein function.

Objective: To confirm the involvement of specific residues (e.g., GluN1-Glu781) in the binding of this compound.

Procedure:

-

Mutagenesis: Introduce a point mutation into the cDNA encoding the NMDA receptor subunit of interest (e.g., GluN1) to change the codon for the target residue (e.g., Glu781 to Alanine).

-

Expression: Express the mutated receptor in a suitable system (e.g., Xenopus oocytes or mammalian cells).

-

Functional Assay: Perform electrophysiological or binding assays on the mutated receptor to determine the potency of this compound.

-

Comparison: Compare the potency of this compound on the mutated receptor to that on the wild-type receptor. A significant reduction in potency indicates that the mutated residue is important for binding.[2]

Conclusion

This compound is a well-characterized competitive NMDA receptor antagonist with a modest but significant preference for GluN2A-containing receptors. Its unique binding mode, involving interactions with both the GluN2A and GluN1 subunits, provides a novel structural basis for the design of next-generation subunit-selective antagonists. The detailed understanding of its binding site, coupled with robust quantitative data and established experimental protocols, makes this compound an invaluable tool for dissecting the physiological and pathological roles of GluN2A-containing NMDA receptors in the central nervous system.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. PEAQX - Wikipedia [en.wikipedia.org]

- 6. Novel Mode of Antagonist Binding in NMDA Receptors Revealed by the Crystal Structure of the GluN1-GluN2A Ligand-Binding Domain Complexed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Relating NMDA Receptor Function to Receptor Subunit Composition: Limitations of the Pharmacological Approach | Journal of Neuroscience [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

The Role of NVP-AAM077 in Long-Term Potentiation (LTP) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-AAM077, also known as PEAQX, is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a notable, albeit debated, selectivity for subtypes containing the GluN2A subunit. This property has positioned this compound as a critical pharmacological tool for dissecting the molecular underpinnings of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. This guide provides a comprehensive technical overview of this compound's mechanism of action, its application in LTP studies, detailed experimental protocols, and its impact on downstream signaling pathways.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1] By directly competing with the endogenous agonist glutamate, this compound prevents the conformational change required for ion channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that is a hallmark of NMDA receptor activation.[1] This inhibition of calcium influx is the primary mechanism through which this compound modulates synaptic plasticity.[1][2]

The subunit selectivity of this compound is a key aspect of its utility in research. While initially reported to have a high selectivity for GluN2A-containing receptors over GluN2B-containing receptors, subsequent studies have indicated a more modest preference.[3] This selectivity is crucial as different GluN2 subunits are implicated in distinct physiological and pathological processes, including the induction of LTP and long-term depression (LTD).[4][5]

Quantitative Data on this compound Activity and Efficacy in LTP

The potency and selectivity of this compound have been characterized across various in vitro and ex vivo preparations. The following tables summarize key quantitative data regarding its receptor subtype selectivity and its functional effects on LTP.

Table 1: In Vitro Potency and Selectivity of this compound at NMDA Receptors

| Receptor Subunit Composition | IC50 (nM) | Fold Selectivity (GluN2A vs. GluN2B) | Reference |

| GluN1/GluN2A | 31 | ~7-10 fold | [6] |

| GluN1/GluN2B | 215 | [6] | |

| hGluN1/GluN2A | 270 | ~110x | [7] |

| hGluN1/GluN2B | 29,600 | [7] | |

| Rodent NR1/NR2A | - | ~13-fold | [8] |

| Rodent NR1/NR2B | - | [8] |

Note: IC50 values represent the concentration of a drug required for 50% inhibition in vitro. A lower IC50 value indicates higher binding affinity.

Table 2: Effects of this compound on Long-Term Potentiation (LTP)

| Brain Region | LTP Induction Protocol | This compound Concentration | Effect on LTP | Reference |

| Hippocampal CA1 | High-Frequency Stimulation (HFS) | 0.1 µM | Selectively blocks LTP | [9] |

| Hippocampal CA1 | Low-Frequency Stimulation (LFS) Pairing | 50 nM | No impairment of LTP | [8] |

| Hippocampal CA1 | LFS Pairing | 100 nM | LTP still induced | [8] |

| Hippocampal CA1 | LFS Pairing | 200 nM and 400 nM | LTP abolished | [8] |

| Hippocampal CA1 | Tetanic Stimulation | 400 nM | LTP can be induced via NR2B-type NMDARs | [10] |

| Lateral Amygdala | High-Frequency Stimulation | Not Specified | Blocked LTP | |

| Nucleus Accumbens | High-Frequency Stimulation | Not Specified | Abolished LTP | [11] |

| Adult Cortex | Not Specified | Not Specified | Blocks LTP |

Detailed Experimental Protocols

The investigation of this compound's role in LTP involves standardized electrophysiological techniques in brain slices. Below are representative methodologies.

Brain Slice Preparation

-

Anesthesia: Animals are deeply anesthetized, often with isoflurane or halothane, prior to decapitation.[8]

-

Dissection: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The aCSF composition is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose, bubbled with 95% O₂/5% CO₂.[12]

-

Slicing: Transverse hippocampal or coronal cortical slices (typically 300-400 µm thick) are prepared using a vibratome.[8][12]

-

Incubation: Slices are allowed to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32-35°C) for at least 30-60 minutes before being maintained at room temperature.[8][12]

Electrophysiological Recording

-

Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Electrodes: Field excitatory postsynaptic potentials (fEPSPs) are recorded using glass microelectrodes filled with aCSF, placed in the stratum radiatum of the CA1 region for hippocampal studies.[12] For whole-cell patch-clamp recordings, pipettes are filled with an internal solution.

-

Stimulation: A bipolar stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses.[12]

Long-Term Potentiation (LTP) Induction

-

Baseline Recording: Stable baseline synaptic responses are recorded for at least 20-30 minutes before LTP induction.

-

High-Frequency Stimulation (HFS): A common protocol involves one or more trains of high-frequency stimuli (e.g., 100 pulses at 100 Hz).[12]

-

Pairing Protocol: This involves pairing low-frequency presynaptic stimulation (e.g., 1 Hz for 60-90 seconds) with postsynaptic depolarization (e.g., to -20 mV).[13] This method is particularly useful for ensuring that the observed plasticity is induced in the recorded neuron.[13]

-

Post-Induction Recording: Synaptic responses are monitored for at least 60 minutes following the induction protocol to assess the magnitude and stability of LTP.

Pharmacological Application

-

This compound is typically dissolved in a suitable solvent (e.g., saline) and then diluted to the final desired concentration in the aCSF.[14]

-

The drug is perfused over the slice for a sufficient period before LTP induction to ensure equilibration.

Signaling Pathways and Experimental Workflows

The activation of NMDA receptors and the subsequent influx of calcium trigger a cascade of intracellular signaling events that are crucial for the induction of LTP. This compound's blockade of this initial step has profound effects on these downstream pathways.

Caption: NMDA Receptor Signaling in LTP and the inhibitory action of this compound.

Studies have also shown that this compound can modulate signaling pathways involved in synaptic plasticity and antidepressant effects, such as the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.[15] For instance, this compound has been observed to transiently decrease and then increase BDNF protein levels and to increase the expression of the GluA1 subunit of AMPA receptors.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. Both NR2A and NR2B subunits of the NMDA receptor are critical for long-term potentiation and long-term depression in the lateral amygdala of horizontal slices of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Distinct Roles of NR2A and NR2B Cytoplasmic Tails in Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA GluN2A and GluN2B receptors play separate roles in the induction of LTP and LTD in the amygdala and in the acquisition and extinction of conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Lack of NMDA Receptor Subtype Selectivity for Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lack of NMDA Receptor Subtype Selectivity for Hippocampal Long-Term Potentiation | Journal of Neuroscience [jneurosci.org]

- 11. Long-term potentiation in the nucleus accumbens requires both NR2A- and NR2B-containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Effect of Ketamine on LTP and NMDAR EPSC in Hippocampus of the Chronic Social Defeat Stress Mice Model of Depression [frontiersin.org]

- 13. Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

NVP-AAM077: A High-Potency Tool for Elucidating the Mechanisms of Spreading Depression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Spreading depression (SD), and its cortical correlate (cortical spreading depression or CSD), is a slowly propagating wave of profound but transient neuronal and glial depolarization. This phenomenon is implicated in the pathophysiology of several neurological disorders, most notably as the underlying mechanism of migraine aura. The N-methyl-D-aspartate (NMDA) receptor has been identified as a critical player in the initiation and propagation of SD. NVP-AAM077, a potent and selective antagonist of the GluN2A subunit of the NMDA receptor, has emerged as an invaluable pharmacological tool for dissecting the molecular underpinnings of SD. This technical guide provides a comprehensive overview of the use of this compound in SD research, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

Data Presentation: The Inhibitory Effects of this compound on Spreading Depression

This compound has consistently demonstrated a potent inhibitory effect on the key parameters of spreading depression across different experimental models. The following tables summarize the quantitative findings from key studies.

Table 1: Effects of this compound on Spreading Depression in the in vitro Chick Retina Model

| Concentration (µM) | Reduction in SD Magnitude (%) | Reduction in SD Propagation Rate (%) | Reference |

| 0.03 | Significant Reduction | Significant Reduction | [1] |

| 0.1 | Significant Reduction | Significant Reduction | [1] |

| 0.3 | 68.5% | 47.5% | [1] |

Note: In this study, nanomolar concentrations of this compound were found to be approximately 30 times more effective than the non-selective NMDA receptor antagonist MK-801 in suppressing high K+-induced SD.[2][3][4]

Table 2: Effects of this compound on Cortical Spreading Depression in the in vivo Rat Model

| Dose and Administration Route | Effect on CSD Magnitude | Effect on CSD Propagation Rate | Effect on CSD Susceptibility | Reference |

| 0.3 nmol (intracerebroventricular) | Significant Suppression | Significant Suppression | - | [5] |

| 0.3 µM (microdialysis) | No significant alteration of propagation wave | No significant alteration of propagation rate | Markedly reduced | [5] |

Note: The differing effects on magnitude and propagation rate versus susceptibility with local microdialysis application highlight the importance of the drug's diffusion to a wider cortical area for inhibiting CSD propagation.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the study of this compound and spreading depression.

Protocol 1: Induction and Recording of Spreading Depression in the in vitro Chick Retina

1. Preparation of the Chick Retina:

-

Male chicks (8-28 days old) are housed for at least one week prior to the experiment.[6]

-

Following decapitation, the eyeballs are enucleated and hemisected.

-

The retina is carefully isolated from the pigment epithelium and mounted, ganglion cell layer up, in a recording chamber.

2. Perfusion and Induction of Spreading Depression:

-

The retina is continuously superfused with Ringer's solution.

-

Spreading depression is induced by a brief application of high-concentration KCl solution (e.g., via a micropipette).

3. Recording with Intrinsic Optical Imaging (IOS):

-

The recording chamber is placed on the stage of a microscope.

-

Changes in light transmittance or reflectance associated with the SD wave are captured by a photomultiplier or a CCD camera.[7][8]

-

The propagation of the SD wave is visualized as a change in the optical signal spreading across the retinal tissue.

4. Pharmacological Intervention:

-

This compound is added to the perfusing Ringer's solution at the desired concentrations (e.g., 0.03, 0.1, 0.3 µM).[1]

-

The effects on the magnitude and propagation rate of the SD wave are recorded and compared to baseline and washout periods.

Protocol 2: Induction and Recording of Cortical Spreading Depression in the in vivo Rat

1. Animal Preparation:

-

Male Sprague-Dawley rats (250-350 g) are anesthetized (e.g., with sodium pentobarbital).[9]

-

The animal is placed in a stereotaxic frame.

-

A craniotomy is performed over the parietal cortex to expose the dura mater.[9][10]

2. Induction of Cortical Spreading Depression:

-

A small burr hole is made in the skull.

-

CSD is induced by a topical application of a small volume (e.g., 1 µl) of a high-concentration KCl solution (e.g., 1M or 3M) onto the dura for a short duration (e.g., 5 minutes).[10]

3. Electrophysiological Recording:

-

A recording electrode (e.g., an Ag/AgCl electrode) is placed in a separate burr hole anterior to the induction site.

-

The characteristic negative DC potential shift of the CSD wave is recorded to measure its magnitude and to calculate the propagation rate based on the distance between the induction and recording sites.

4. Pharmacological Intervention (Intracerebroventricular Perfusion):

-

A cannula is implanted into the contralateral cerebral ventricle.

-

This compound (e.g., 0.3 nmol) or vehicle is perfused through the cannula prior to CSD induction.[5]

-

The effects on CSD magnitude and propagation rate are compared between the drug and vehicle groups.

Mandatory Visualizations

Signaling Pathways

The initiation and propagation of spreading depression are critically dependent on the activation of NMDA receptors, leading to a massive ion flux and neuronal depolarization. This compound, by selectively targeting the GluN2A subunit, effectively curtails this process. Furthermore, evidence suggests a downstream signaling cascade involving Sarcoma Family Kinases (SFK) and Pannexin-1 (Panx1) channels.

Caption: this compound's role in the SD signaling cascade.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo experimental setups described in the protocols.

Caption: Workflow for in vitro SD studies in chick retina.

Caption: Workflow for in vivo CSD studies in rats.

Conclusion